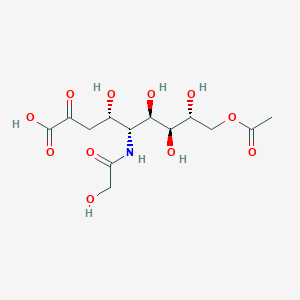
(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is a complex organic compound characterized by multiple hydroxyl groups, an acetoxy group, and a hydroxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Cleavage of the acetoxy group to yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid involves its interaction with specific molecular targets. The hydroxyacetamido group may form hydrogen bonds with proteins or enzymes, while the acetoxy group could undergo hydrolysis to release acetic acid, potentially altering the local environment. The multiple hydroxyl groups may also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid include:
- (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-aminoacetamido)-2-oxononanoic acid
- (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxypropionamido)-2-oxononanoic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups
Properties
Molecular Formula |
C13H21NO11 |
|---|---|
Molecular Weight |
367.31 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-9-acetyloxy-4,6,7,8-tetrahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid |
InChI |
InChI=1S/C13H21NO11/c1-5(16)25-4-8(19)11(21)12(22)10(14-9(20)3-15)6(17)2-7(18)13(23)24/h6,8,10-12,15,17,19,21-22H,2-4H2,1H3,(H,14,20)(H,23,24)/t6-,8+,10+,11+,12+/m0/s1 |
InChI Key |
ILSNLPJEENENAT-ZNKBUBFTSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)O)O |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
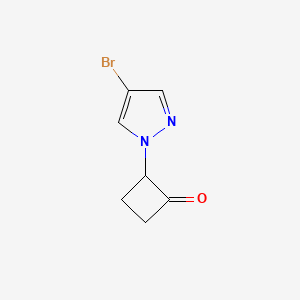
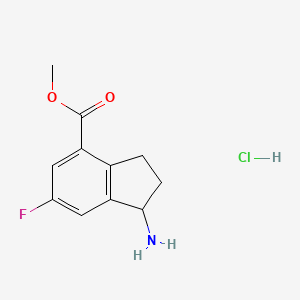

![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
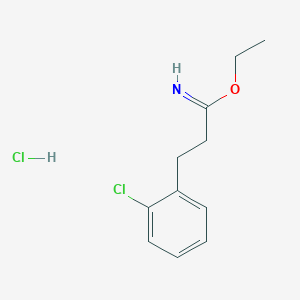

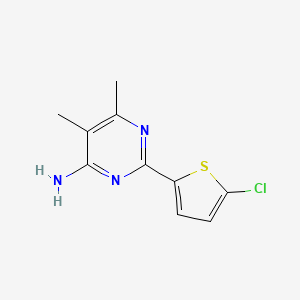
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
